3,4-Dibromo-1H-indazole

Übersicht

Beschreibung

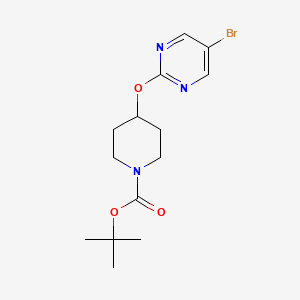

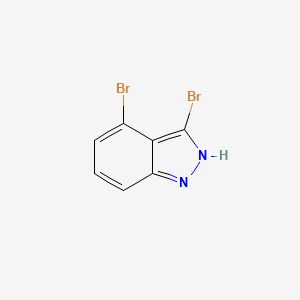

“3,4-Dibromo-1H-indazole” is a chemical compound with the molecular formula C7H4Br2N2 . It belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles, including “3,4-Dibromo-1H-indazole”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-1H-indazole” consists of a pyrazole ring fused to a benzene ring, with bromine atoms attached at the 3rd and 4th positions .

Chemical Reactions Analysis

Indazoles, including “3,4-Dibromo-1H-indazole”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

“3,4-Dibromo-1H-indazole” is a solid at room temperature. It has a molecular weight of 275.93 Da . The compound has a boiling point of 390.8±22.0 °C and a density of 2.164±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive agents . This means they can be used in the treatment of high blood pressure.

Anticancer Applications

Indazole derivatives have been applied in the production of anticancer drugs . They have been found to have antitumor properties, making them valuable in the fight against various forms of cancer.

Antidepressant Applications

Indazole structures have been used in the creation of antidepressant drugs . These drugs can help to alleviate the symptoms of depression, improving the quality of life for those affected by this condition.

Anti-inflammatory Applications

Indazole compounds have been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation, such as arthritis and autoimmune diseases.

Antibacterial Applications

Indazole structures have been used in the development of antibacterial agents . These drugs can help to combat bacterial infections, improving patient outcomes.

HIV Protease Inhibitors

Indazole fragments have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating, slowing the progression of the disease.

Serotonin Receptor Antagonists

Indazole compounds have been used in the creation of serotonin receptor antagonists . These drugs can help to regulate serotonin levels in the brain, which can be beneficial in the treatment of conditions like depression and anxiety.

Aldol Reductase Inhibitors

Indazole fragments have been used in the production of aldol reductase inhibitors . These inhibitors can help to regulate aldol reductase, an enzyme involved in glucose metabolism, which can be beneficial in the treatment of conditions like diabetes.

Zukünftige Richtungen

Indazoles, including “3,4-Dibromo-1H-indazole”, continue to be a focus of research due to their wide range of biological properties. Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles, given their increasing applications in various fields .

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazoles in general are known to interact with their targets, leading to changes in cellular processes . The interaction of 3,4-Dibromo-1H-indazole with its targets would likely result in changes to the biochemical pathways within the cell, although the specifics of these interactions are currently unknown.

Biochemical Pathways

Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that 3,4-Dibromo-1H-indazole could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it is likely that 3,4-Dibromo-1H-indazole would have significant effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3,4-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWRYEIOYGPYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646264 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-68-6 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)